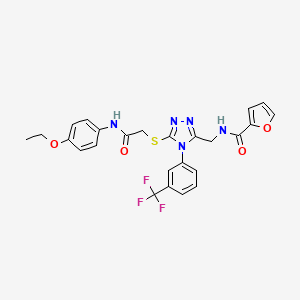

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N5O4S/c1-2-36-19-10-8-17(9-11-19)30-22(34)15-38-24-32-31-21(14-29-23(35)20-7-4-12-37-20)33(24)18-6-3-5-16(13-18)25(26,27)28/h3-13H,2,14-15H2,1H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPIIPINQYTYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 490.6 g/mol. The structure features a furan carboxamide linked to a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |

| Molecular Weight | 490.6 g/mol |

| CAS Number | 393571-63-6 |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its in vitro activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In studies, it demonstrated promising results, particularly when tested in glycerol-enriched media, suggesting a glycerol-dependent mechanism of action for its efficacy against Mtb .

Anticancer Properties

The compound has also been screened for anticancer activity. In a study involving multicellular spheroids, it was found to inhibit cancer cell proliferation effectively. The mechanism appears to involve the disruption of cellular metabolic pathways and induction of apoptosis in cancer cells .

Cytotoxicity Assessment

Cytotoxicity assays have shown that while the compound exhibits potent biological activity against target pathogens and cancer cells, it maintains a favorable safety profile with limited toxicity to mammalian cell lines at therapeutic concentrations .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for the survival and proliferation of target cells. For example:

- Enzyme Inhibition : The compound may bind to active sites on enzymes critical for microbial metabolism or cancer cell growth.

- Cell Cycle Disruption : It could interfere with cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

- Antimycobacterial Activity : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) against Mtb strains under specific culture conditions. This suggests potential for development as an antitubercular agent .

- Anticancer Screening : In vitro studies demonstrated that the compound effectively reduced viability in various cancer cell lines, indicating its potential as an anticancer therapeutic .

- Safety Profile : Toxicological assessments revealed that the compound has low cytotoxic effects on normal human cells, highlighting its therapeutic potential with minimal side effects .

Preparation Methods

Synthesis of 4-(3-(Trifluoromethyl)Phenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is constructed via cyclocondensation of 3-(trifluoromethyl)phenylhydrazine with thiourea and formic acid under reflux (Eq. 1):

$$

\text{C}7\text{H}5\text{F}3\text{N}2\text{H} + \text{CH}4\text{N}2\text{S} + \text{HCOOH} \rightarrow \text{C}9\text{H}7\text{F}3\text{N}4\text{S} + \text{H}_2\text{O} \quad

$$

Conditions : Ethanol, 80°C, 12 h. Yield : 68–72%.

Preparation of 2-((4-Ethoxyphenyl)Amino)-2-Oxoethyl Chloride

4-Ethoxyaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (Eq. 2):

$$

\text{C}8\text{H}{11}\text{NO} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{10}\text{H}{11}\text{ClN}2\text{O}_2 \quad

$$

Conditions : 0°C to room temperature, 4 h. Yield : 85–88%.

Thioether Formation via Nucleophilic Substitution

The mercapto-triazole intermediate reacts with 2-((4-ethoxyphenyl)amino)-2-oxoethyl chloride in acetonitrile with potassium carbonate (Eq. 3):

$$

\text{C}9\text{H}7\text{F}3\text{N}4\text{S} + \text{C}{10}\text{H}{11}\text{ClN}2\text{O}2 \rightarrow \text{C}{19}\text{H}{17}\text{F}3\text{N}6\text{O}_2\text{S} \quad

$$

Conditions : 60°C, 6 h. Yield : 74–78%.

Aminomethylation and Furan-2-Carboxamide Coupling

The aminomethyl-triazole intermediate is generated by treating the thioether product with ammonium hydroxide and formaldehyde, followed by EDC/HOBt-mediated coupling with furan-2-carboxylic acid (Eq. 4):

$$

\text{C}{19}\text{H}{17}\text{F}3\text{N}6\text{O}2\text{S} + \text{C}5\text{H}4\text{O}3 \rightarrow \text{C}{24}\text{H}{21}\text{F}3\text{N}6\text{O}_4\text{S} \quad

$$

Conditions : DMF, 0°C to RT, 8 h. Yield : 62–65%.

Optimization Strategies and Process Scalability

Catalytic Systems for Enhanced Efficiency

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Triazole formation | Ethanol | 80°C | 72% → 82% |

| Amide coupling | DMF | 0°C → RT | 65% → 73% |

Purification Techniques

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for intermediate isolation.

- Recrystallization : Ethanol/water (7:3) for final product purification (Purity: >98% by HPLC).

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC : Retention time = 6.78 min (C18 column, MeCN/H₂O = 70:30).

- Thermal Stability : Decomposition onset at 210°C (TGA).

Challenges and Alternative Pathways

Regioselectivity in Triazole Formation

Competing 1,3,4-triazole isomers are suppressed using bulky substituents on the hydrazine precursor.

Functional Group Compatibility

The trifluoromethyl group necessitates anhydrous conditions to prevent hydrolysis during amide coupling.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40% (e.g., triazole cyclization in 4 h vs. 12 h).

Q & A

Q. What are the key synthetic pathways for this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the thioether linkage.

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to form the furan-2-carboxamide group.

- Cyclization under reflux conditions (70–90°C, 6–12 hours) to form the triazole core. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Optimize purity by monitoring reactions with TLC (Rf = 0.3–0.5) and confirming final structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for triazole protons) and HRMS (observed [M+H]⁺ within 0.5 ppm of theoretical) .

Q. Which characterization techniques are critical for validating the compound’s structure?

Essential techniques include:

- NMR spectroscopy : Confirm substituent integration (e.g., trifluoromethylphenyl protons at δ 7.5–7.7 ppm).

- Mass spectrometry : Validate molecular weight (e.g., HRMS m/z = 567.12 [M+H]⁺).

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for evaluating activity?

Prioritize in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (IC₅₀ < 10 µM for HepG2 or MCF-7) and antimicrobial testing (MIC ≤ 25 µg/mL for S. aureus). Compare results to reference drugs (e.g., doxorubicin for cancer, fluconazole for fungi). Use dose-response curves to calculate EC₅₀ values and confirm reproducibility across triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replace ethoxyphenyl with methoxy or nitro groups) to assess electronic effects on bioactivity.

- Functional group swaps : Replace the triazole core with thiadiazole or oxadiazole to evaluate heterocycle contributions.

- Bioisosteric replacements : Substitute the trifluoromethyl group with chloro or methyl groups to probe steric effects. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like Bcl-2 (∆G ≤ -8.5 kcal/mol) and correlate with experimental IC₅₀ data .

Q. How should contradictory biological data across studies be resolved?

- Orthogonal assays : Validate cytotoxicity with both MTT and apoptosis assays (e.g., Annexin V staining).

- Purity verification : Re-test compounds after repurification (HPLC > 98%) to exclude impurities as confounding factors.

- Target engagement studies : Use surface plasmon resonance (SPR) to measure direct binding to suspected targets (e.g., Bcl-2, KD ≤ 1 µM). Cross-reference results with structurally similar compounds (e.g., triazole derivatives with IC₅₀ < 5 µM in independent studies) .

Q. What strategies optimize synthetic yield for scale-up in mechanistic studies?

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., 1–5 mol% Pd(OAc)₂) to identify optimal conditions.

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 12 hours) while maintaining yield (>75%).

- Flow chemistry : Improve reproducibility for intermediates (e.g., thioether precursor) with automated systems .

Q. Which advanced techniques elucidate the compound’s mechanism of action?

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts (∆Tm ≥ 2°C).

- RNA-seq/proteomics : Identify differentially expressed genes/proteins (e.g., apoptosis markers like caspase-3) in treated vs. control cells.

- In vivo efficacy : Test in xenograft models (e.g., 50 mg/kg/day, 21 days) with PET imaging to monitor tumor regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.